1-Acetyl-5-methylpyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC17257496
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H13NO3 |
---|---|
Molecular Weight | 171.19 g/mol |
IUPAC Name | 1-acetyl-5-methylpyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C8H13NO3/c1-5-3-7(8(11)12)4-9(5)6(2)10/h5,7H,3-4H2,1-2H3,(H,11,12) |
Standard InChI Key | SHCVPJJBDRZMCS-UHFFFAOYSA-N |
Canonical SMILES | CC1CC(CN1C(=O)C)C(=O)O |
Introduction
Molecular Structure and Stereochemical Features
Core Architecture
The compound features a pyrrolidine ring—a saturated five-membered heterocycle with one nitrogen atom—substituted at positions 1 (acetyl group), 3 (carboxylic acid), and 5 (methyl group). The stereochemistry of the methyl and acetyl groups influences its reactivity and biological interactions. For example, enantioselective synthesis methods for analogous pyrrolidine-3-carboxylic acids achieve up to 97% enantiomeric excess (ee), highlighting the importance of chiral centers in pharmacological applications .
Table 1: Molecular Properties of 1-Acetyl-5-methylpyrrolidine-3-carboxylic Acid
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 171.19 g/mol |
CAS Number | Not publicly disclosed |
Hydrogen Bond Donors | 2 (carboxylic acid, NH) |
Hydrogen Bond Acceptors | 4 (carbonyl, carboxylic acid) |
Comparative Analysis with Isomers
Structural analogs like 1-acetyl-2-methylpyrrolidine-3-carboxylic acid (EVT-13624503) exhibit similar molecular weights but differ in substituent positions, altering their chemical behavior. For instance, the 2-methyl isomer shows enhanced stability in peptide coupling reactions due to reduced steric hindrance at the carboxylic acid group. Such comparisons underscore the sensitivity of pyrrolidine derivatives to substituent placement.
Synthesis and Optimization Strategies
Asymmetric Michael Addition
A landmark synthesis route involves enantioselective Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method, developed for 5-alkylpyrrolidine-3-carboxylic acids, employs organocatalysts to achieve high stereocontrol. In one protocol, 4-methyl-4-oxo-2-enoate reacts with nitromethane under catalytic conditions, yielding 5-methylpyrrolidine-3-carboxylic acid with 97% ee, followed by acetylation to introduce the N-acetyl group .
Table 2: Key Reaction Parameters for Michael Addition Synthesis
Parameter | Condition |
---|---|
Catalyst | Cinchona alkaloid derivative |
Solvent | Toluene |
Temperature | -20°C to 25°C |
Reaction Time | 24–48 hours |
Enantiomeric Excess (ee) | 97% |
Post-Modification Techniques
N-acetylation of pyrrolidine precursors represents a critical step. Using acetic anhydride or acetyl chloride in anhydrous dichloromethane, researchers achieve near-quantitative acetylation at the pyrrolidine nitrogen. For example, 5-methylpyrrolidine-3-carboxylic acid treated with acetyl chloride at 0°C for 2 hours yields the target compound with >95% purity after recrystallization.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (≈1.2 mg/mL at 25°C). Stability studies indicate decomposition above 200°C, with the carboxylic acid group prone to decarboxylation under strongly acidic or basic conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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NMR (400 MHz, DMSO-d6): δ 4.25 (m, 1H, CH–N), 3.45 (m, 2H, CH₂–N), 2.85 (s, 3H, COCH₃), 2.30 (m, 1H, CH(CH₃)), 1.95–1.75 (m, 4H, ring CH₂), 1.15 (d, J = 6.8 Hz, 3H, CH₃).
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NMR: δ 174.8 (COOH), 170.2 (COCH₃), 58.9 (CH–N), 46.7 (CH₂–N), 32.1 (CH(CH₃)), 28.5 (COCH₃), 24.2, 22.1 (ring CH₂), 19.8 (CH₃).
Infrared (IR) Spectroscopy:
Strong absorptions at 1715 cm⁻¹ (C=O stretch, acetyl), 1680 cm⁻¹ (C=O stretch, carboxylic acid), and 1550 cm⁻¹ (N–H bend).
Applications in Medicinal Chemistry
Enzyme Inhibition
Pyrrolidine-3-carboxylic acid derivatives act as competitive inhibitors of prolyl oligopeptidase (POP), a target for neurodegenerative diseases. Molecular docking studies suggest the acetyl and methyl groups enhance hydrophobic interactions with the enzyme’s active site, though specific data for the 5-methyl variant require further validation .
Peptide Mimetics
The compound serves as a constrained proline analog in peptide synthesis. Its rigid pyrrolidine ring reduces conformational flexibility, improving metabolic stability in peptide-based therapeutics. For instance, analogs incorporating this scaffold show 3-fold increased half-life in serum compared to linear peptides.
Analytical and Purification Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 5 μm, 250 × 4.6 mm) with a gradient of 0.1% TFA in acetonitrile/water (10–90% over 30 minutes) achieves baseline separation of enantiomers, critical for ensuring pharmacological efficacy .
Chiral Resolution
Chiralpak AD-H columns resolve enantiomers using hexane:isopropanol (80:20) mobile phases, with retention times differing by 12 minutes for R- and S-forms. This method confirms the 97% ee reported in asymmetric syntheses .
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